Product packaging for (2S,6S)-2,6-diphenyl-morpholine(Cat. No.:)

(2S,6S)-2,6-diphenyl-morpholine

Cat. No.: B15389405
M. Wt: 239.31 g/mol
InChI Key: QWSCRARZYRBIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,6S)-2,6-Diphenyl-morpholine is a chiral morpholine derivative of significant interest in medicinal chemistry and organic synthesis. The morpholine ring is a ubiquitous pharmacophore in drug discovery, valued for its ability to improve the solubility and metabolic stability of lead compounds . This specific stereoisomer, featuring phenyl substituents at the 2 and 6 positions, serves as a versatile chiral building block or intermediate in the synthesis of more complex molecules. In pharmaceutical research, morpholine derivatives are frequently employed in the development of therapeutics for the central nervous system (CNS). The morpholine ring's weak basicity and balanced lipophilic-hydrophilic profile can enhance a molecule's ability to cross the blood-brain barrier (BBB), making it a key structural feature in candidates for neurodegenerative diseases, mood disorders, and pain management . Furthermore, the chiral environment of the (2S,6S)-diphenyl-morpholine scaffold makes it highly valuable for applications in asymmetric synthesis, where it can act as a chiral ligand or organocatalyst to induce stereoselectivity in chemical reactions . Researchers can leverage this compound to explore structure-activity relationships (SAR) or to develop novel synthetic methodologies. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO B15389405 (2S,6S)-2,6-diphenyl-morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2,6-diphenylmorpholine

InChI

InChI=1S/C16H17NO/c1-3-7-13(8-4-1)15-11-17-12-16(18-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2

InChI Key

QWSCRARZYRBIJG-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(CN1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Stereoselective Synthesis Methodologies for 2s,6s 2,6 Diphenyl Morpholine and Analogous Diaryl Morpholines

Chiral Pool Approaches to (2S,6S)-2,6-diphenyl-morpholine Construction

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. This strategy is often efficient and cost-effective for accessing specific stereoisomers.

Derivation from Enantiopure Amino Alcohols

A prominent strategy for the synthesis of this compound involves the use of enantiopure amino alcohols. These precursors already contain one or more of the desired stereocenters, which can then guide the formation of the remaining chiral centers during the synthetic sequence. Commonly employed amino alcohols include derivatives of ephedrine (B3423809) and norephedrine (B3415761).

For instance, a classical approach involves the reaction of a suitably protected (1R,2S)-norephedrine derivative with a phenyl-containing electrophile to introduce the second phenyl group and set the stage for cyclization. The inherent stereochemistry of the norephedrine backbone directs the formation of the desired (2S,6S) configuration in the final morpholine (B109124) ring.

A notable example involves the alkylation of D-pseudoephedrine with bromoacetophenone, which proceeds to form a morpholine derivative. While this specific reaction may yield a different stereoisomer, the underlying principle of using a chiral amino alcohol to control the stereochemical outcome is a foundational concept in this synthetic approach.

Utilizing Tartaric Acid Esters as Stereochemical Precursors

Tartaric acid, a C4-dicarboxylic acid with two chiral centers, is an inexpensive and versatile chiral building block. Its esters can be transformed into a variety of chiral intermediates, including diamines and diols, which can then be used to construct the morpholine ring. The well-defined stereochemistry of tartaric acid allows for the predictable synthesis of enantiomerically pure target molecules.

While direct applications of tartaric acid esters for the synthesis of this compound are not extensively documented in readily available literature, the general principle involves using the tartrate-derived backbone to establish the relative stereochemistry of the substituents on the morpholine ring. This would typically involve the conversion of the tartaric acid ester into a chiral 1,4-aminoalcohol derivative, followed by the introduction of the phenyl groups and subsequent cyclization.

Cyclization Reactions in the Formation of the this compound Ring System

The formation of the morpholine ring is the key step in the synthesis of this compound. Various cyclization strategies have been developed to achieve this transformation with high stereocontrol.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are a powerful tool for the formation of cyclic compounds, often proceeding with high efficiency due to the proximity of the reacting functional groups. In the context of this compound synthesis, this typically involves the cyclization of an N-substituted diethanolamine (B148213) derivative.

One common approach is the acid-catalyzed dehydration of a suitably substituted N-(2-hydroxy-2-phenylethyl)-2-amino-1-phenylethanol derivative. The stereochemistry of the starting amino alcohol dictates the stereochemical outcome of the cyclization, leading to the desired cis-relationship between the two phenyl groups.

A related strategy involves the intramolecular reductive etherification of 1,5-diketones, which can be used to synthesize cis-2,6-disubstituted morpholines with high diastereoselectivity. researchgate.net This method, while demonstrated for other morpholine derivatives, provides a viable conceptual framework for accessing the this compound core.

Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has revolutionized organic synthesis, and the formation of heterocyclic rings is no exception. Palladium-catalyzed reactions, in particular, have been employed for the stereoselective synthesis of substituted morpholines.

One such method involves the palladium-catalyzed hydroamination of an unsaturated amino alcohol. rsc.org This reaction proceeds via an intramolecular addition of an N-H bond across a carbon-carbon double or triple bond, with the catalyst controlling the stereoselectivity of the ring closure. While specific examples for this compound are not prevalent, the general applicability of this method to the synthesis of chiral morpholines is well-established.

The following table summarizes representative metal-catalyzed cyclization reactions for the synthesis of substituted morpholines, highlighting the potential for adaptation to the synthesis of this compound.

Catalyst SystemSubstrate TypeProductDiastereoselectivityYield (%)Reference
Pd(OAc)₂/dppfUnsaturated Amino Alcohol2,5-Disubstituted MorpholineHighGood rsc.org

This table represents a general approach and specific conditions would need to be optimized for the synthesis of this compound.

Base-Mediated Cyclizations

Base-mediated cyclizations offer another effective route to the morpholine ring system. These reactions typically involve the intramolecular displacement of a leaving group by a nucleophilic nitrogen or oxygen atom.

A common strategy involves the cyclization of a haloamine derivative. For example, an N-(2-bromo-2-phenylethyl) derivative of an enantiopure amino alcohol can undergo intramolecular nucleophilic substitution upon treatment with a base to form the morpholine ring. The stereochemical integrity of the starting material is generally maintained throughout the reaction sequence, allowing for the synthesis of the desired (2S,6S) isomer.

The table below provides a conceptual example of a base-mediated cyclization for morpholine synthesis.

SubstrateBaseSolventProductKey Feature
N-(2-halo-2-phenylethyl)-amino alcoholNaHTHF2,6-Diphenyl-morpholineIntramolecular Williamson ether synthesis

This is a generalized representation; specific substrates and conditions would determine the stereochemical outcome.

Ring-Closing Reactions of α-(2-chloroethoxy)-amides

A notable strategy for the synthesis of substituted morpholines involves the intramolecular cyclization of precursor molecules. One such approach is the ring-closing reaction of α-(2-chloroethoxy)-amides. This method provides a direct route to the morpholine core.

A related synthetic methodology involves the reaction of 1,2-amino alcohols with α-halo acid chlorides, followed by cyclization and reduction steps. This sequence has been successfully applied to the synthesis of a variety of mono-, di-, and trisubstituted morpholines, demonstrating its versatility. researchgate.net

Multicomponent Reactions for Substituted Morpholine Synthesis

Multicomponent reactions (MCRs) have gained prominence as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. nih.govthieme-connect.com This approach is particularly valuable for generating libraries of structurally diverse compounds for drug discovery.

One notable MCR for synthesizing substituted morpholines is the Ugi tetrazole reaction. acs.org This reaction, followed by a cyclization step, offers a versatile pathway to various morpholine and piperazine (B1678402) derivatives. thieme-connect.comacs.org The process can be optimized into a one-pot, two-step procedure, making it highly efficient for creating 3,3-disubstituted morpholines. acs.org The general applicability of MCRs allows for the rapid assembly of diverse morpholine scaffolds, which can be crucial in medicinal chemistry for exploring structure-activity relationships. thieme-connect.com

Another multicomponent approach involves the reaction of epichlorohydrin, N-bromosuccinimide, a nosyl amide, and an olefin to produce 2,2,6-trisubstituted morpholines. nih.gov The resulting products conveniently contain a chloride handle, which allows for further chemical modifications. nih.gov

Reaction TypeKey ReactantsProduct TypeRef.
Ugi Tetrazole/CyclizationAmine, Aldehyde/Ketone, Isocyanide, NaN33,3-Disubstituted Morpholines acs.org
Epichlorohydrin-basedEpichlorohydrin, N-bromosuccinimide, Nosyl amide, Olefin2,2,6-Trisubstituted Morpholines nih.gov

Catalytic Asymmetric Synthesis of Stereodefined Morpholine Derivatives

The development of catalytic asymmetric methods is paramount for accessing enantiomerically pure morpholine derivatives, which is often a requirement for therapeutic applications.

Catalytic hydroamination has emerged as an atom-economical method for the synthesis of N-heterocycles. mdpi.com An efficient enantioselective synthesis of 3-substituted morpholines has been developed utilizing a tandem one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. acs.orgnih.govorganic-chemistry.org This method employs a titanium catalyst for the initial hydroamination of an ether-containing aminoalkyne to form a cyclic imine, which is then reduced by a Noyori-type ruthenium catalyst to yield the chiral morpholine with high enantiomeric excess. acs.orgnih.gov Mechanistic studies have highlighted the importance of hydrogen-bonding interactions between the substrate and the catalyst for achieving high levels of stereocontrol. acs.orgorganic-chemistry.org

Palladium-catalyzed hydroamination is another key strategy, particularly for the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines starting from carbamate-protected aziridines. rsc.org

Domino reactions, where a single event triggers a cascade of subsequent transformations, offer an elegant and efficient approach to complex molecular architectures. A one-pot domino ring-opening/cyclization (DROC) process has been developed for the asymmetric synthesis of morpholin-2-ones. thieme-connect.comnih.gov This sequence starts with a Knoevenagel condensation, followed by an asymmetric epoxidation catalyzed by a modified quinine (B1679958) organocatalyst. thieme-connect.com The resulting epoxide intermediate then undergoes a domino ring-opening cyclization with an amino alcohol to furnish the desired morpholin-2-one (B1368128) with high enantioselectivity. thieme-connect.comnih.gov

A highly regio- and stereoselective strategy for the synthesis of a variety of substituted nonracemic morpholines involves the SN2-type ring opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular ring closure. nih.gov

Catalytic StrategyKey TransformationSubstrateProductCatalyst SystemRef.
Tandem Hydroamination/ATHHydroamination, Asymmetric Transfer HydrogenationEther-containing aminoalkyneChiral 3-substituted morpholineTi catalyst, RuCl(S,S)-Ts-DPEN acs.orgnih.gov
Domino Ring-Opening CyclizationKnoevenagel/Epoxidation/DROCAldehyde, (Phenylsulfonyl)acetonitrile, Amino alcoholChiral Morpholin-2-oneModified Quinine Organocatalyst thieme-connect.comnih.gov
Aziridine Ring OpeningSN2 Ring Opening/Intramolecular CyclizationActivated Aziridine, HaloalcoholSubstituted nonracemic morpholineLewis Acid/Base nih.gov

Functionalization and Derivatization Strategies for Morpholine Ring Systems

The ability to modify a pre-formed heterocyclic core is a valuable tool for fine-tuning the properties of a lead compound.

A recently developed method focuses on the cross-dehydrogenative coupling (CDC) of morpholin-2-ones with cyclic imides. mdpi.com This reaction, catalyzed by a copper(I) salt in the presence of acetic acid and using molecular oxygen as the oxidant, allows for the regioselective formation of a C-N bond at the C3 position of the morpholinone ring. mdpi.com This environmentally friendly approach avoids the need for pre-functionalized starting materials and proceeds under mild conditions. mdpi.comresearchgate.net

Regioselective Functionalization Techniques

The functionalization of the this compound scaffold can be broadly categorized into two main approaches: modification of the phenyl rings and derivatization of the morpholine nitrogen. These strategies often employ advanced synthetic methods such as directed ortho-metalation and catalytic C-H activation to achieve high regioselectivity.

One of the most powerful strategies for the regioselective functionalization of the phenyl groups in diaryl-morpholine systems is directed ortho-metalation (DoM) . wikipedia.orgbaranlab.org This technique relies on the use of a directing metalation group (DMG), which is typically a Lewis basic functional group that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position of the aromatic ring. wikipedia.orgbaranlab.org In the context of 2,6-diaryl-morpholines, the morpholine nitrogen itself, or a substituent attached to it, can act as a DMG.

For instance, N-acylated or N-carbamoyl-protected 2,6-diphenyl-morpholines can be subjected to directed ortho-lithiation. The carbonyl oxygen of the acyl or carbamoyl (B1232498) group directs the organolithium base, such as n-butyllithium or sec-butyllithium, to selectively abstract a proton from the ortho-position of one of the phenyl rings. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups with high regiocontrol.

Another significant approach is the palladium-catalyzed C-H functionalization . This method offers a more atom-economical and often milder alternative to traditional cross-coupling reactions. In this strategy, a directing group guides a palladium catalyst to a specific C-H bond, which is then cleaved and replaced with a new functional group. For diaryl-morpholine derivatives, the nitrogen atom can serve as an endogenous directing group, guiding the catalyst to the ortho-C-H bonds of the phenyl rings.

Research in the broader field of heterocyclic chemistry has demonstrated the power of palladium-catalyzed C-H activation for the regioselective arylation, alkenylation, and acyloxylation of various scaffolds. nih.govmdpi.comnih.gov While specific examples detailing the C-H functionalization of this compound are still emerging, the principles established for other N-heterocycles provide a strong foundation for future work in this area.

Regioselective halogenation represents another important functionalization technique. The introduction of a halogen atom, such as bromine or iodine, at a specific position on the phenyl rings serves as a versatile handle for further synthetic transformations, including cross-coupling reactions. Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be employed, and the regioselectivity can be influenced by the reaction conditions and the nature of the substituent on the morpholine nitrogen. For example, the use of a directing group can steer the halogenation to the ortho-position, while under different conditions, electronic effects might favor para-substitution.

The following table summarizes the general principles of these regioselective functionalization techniques as they apply to diaryl-morpholine systems:

Functionalization TechniqueDirecting Group (Example)ReagentsPosition FunctionalizedIntroduced Functional Group
Directed ortho-Metalation (DoM) N-Acyl, N-CarbamoylOrganolithium base (e.g., n-BuLi), Electrophile (e.g., R-X)Ortho-position of a phenyl ringVarious (e.g., alkyl, aryl, silyl, carboxyl)
Palladium-Catalyzed C-H Activation Morpholine NitrogenPd catalyst, Oxidant/Coupling partnerOrtho-position of a phenyl ringAryl, Alkenyl, Acyl, etc.
Regioselective Halogenation N-Substituent (influences regioselectivity)NBS, NISOrtho- or Para-position of a phenyl ringHalogen (Br, I)

It is important to note that the development of regioselective functionalization methods for this compound is an active area of research. The diastereoselectivity of these reactions, particularly when introducing new stereocenters, is a critical consideration for maintaining the enantiopurity of the final products.

Advanced Structural Characterization and Spectroscopic Analysis of 2s,6s 2,6 Diphenyl Morpholine

Single Crystal X-ray Diffraction Studies of (2S,6S)-2,6-diphenyl-morpholine Analogs

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule. For an analog of this compound, this would be achieved by collecting diffraction data using a radiation source (e.g., Cu Kα) that can induce anomalous dispersion from the atoms present in the crystal.

The key steps in this determination include:

Data Collection: High-quality diffraction data is collected, including Friedel pairs (reflections h,k,l and -h,-k,-l), whose intensities would be identical in the absence of anomalous scattering.

Structure Solution and Refinement: The crystal structure is solved and refined.

Absolute Structure Determination: The absolute configuration is determined by calculating the Flack parameter. A value of this parameter close to zero for the correct enantiomer confirms the assigned (2S,6S) configuration with high confidence. An incorrect assignment would result in a value approaching one. This process allows for the unambiguous assignment of the spatial arrangement of the phenyl groups relative to the morpholine (B109124) ring.

The analysis of the crystal structure of a this compound analog would reveal how the molecules arrange themselves in the solid state. This packing is governed by a variety of non-covalent intermolecular interactions.

Hydrogen Bonding: The secondary amine (N-H) group in the morpholine ring is a potent hydrogen bond donor. It would likely form intermolecular hydrogen bonds with the oxygen atom of a neighboring molecule (N-H···O), creating chains or networks that stabilize the crystal lattice.

π-Interactions: The two phenyl groups are capable of engaging in π-π stacking and C-H···π interactions. These forces would play a significant role in organizing the molecules in the crystal, influencing properties like melting point and solubility.

In some strained heterocyclic systems, such as certain metal-bound diaminocyclohexanes, the ring can be forced into a less stable twist-boat conformation. capes.gov.br However, for a non-coordinated molecule like this compound, the chair conformation is expected to be overwhelmingly favored.

Conformational Analysis of the Morpholine Ring

The six-membered morpholine ring is conformationally flexible, with the chair form being the most stable, analogous to cyclohexane.

The morpholine ring in this compound is expected to exist predominantly in a chair conformation. This arrangement minimizes both torsional strain (from eclipsed bonds) and angle strain. The (2S,6S) stereochemistry dictates that the two phenyl substituents are on the same side of the ring (cis).

In the most stable chair conformer, large substituents preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. Therefore, for cis-2,6-diphenylmorpholine, the conformation with both phenyl groups in equatorial positions (diequatorial) would be significantly more stable than the diaxial conformer. The ring inversion process would convert the diequatorial conformer into a higher-energy diaxial conformer, making the diequatorial form the overwhelmingly dominant species in solution.

ConformerPhenyl Group PositionsRelative StabilityKey Steric Interactions
Chair 1C2-Equatorial, C6-EquatorialHighMinimal 1,3-diaxial strain
Chair 2 (post-inversion)C2-Axial, C6-AxialLowSevere 1,3-diaxial interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic conformational exchange processes in molecules like this compound. copernicus.org The primary dynamic process is the ring inversion between the two chair forms.

The rate of this inversion is temperature-dependent. This dynamic behavior can be observed through changes in the NMR lineshapes, a phenomenon known as coalescence.

Low Temperature: At sufficiently low temperatures, the ring inversion is slow on the NMR timescale. In this "slow exchange" regime, the axial and equatorial protons of the morpholine ring are in chemically distinct environments and would give rise to separate, sharp signals in the ¹H NMR spectrum.

Coalescence Temperature (Tc): As the temperature is increased, the rate of ring inversion accelerates. The signals for the axial and equatorial protons broaden and move closer together. At a specific temperature, the coalescence temperature, the two distinct signals merge into a single, very broad peak.

High Temperature: Above the coalescence temperature, the ring inversion is rapid on the NMR timescale. In this "fast exchange" regime, the NMR spectrometer detects only a time-averaged environment for the axial and equatorial protons, resulting in a single, sharp, averaged signal.

By analyzing the lineshapes at different temperatures (dynamic NMR), it is possible to determine the energy barrier (activation free energy, ΔG‡) for the ring inversion process. mdpi.com This provides quantitative insight into the conformational flexibility of the morpholine ring. researchgate.net

Vibrational Spectroscopy of this compound (IR, Raman)

Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of a molecule, serving as a molecular fingerprint. youtube.com While a fully assigned experimental spectrum for this compound is not published, the expected characteristic vibrational frequencies can be predicted based on its functional groups.

The key vibrational modes for this molecule would arise from the phenyl groups and the morpholine ring.

Functional Group / MoietyVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
Phenyl GroupsAromatic C-H Stretch3100 - 3000Medium-Weak / Strong
Aromatic C=C Stretch1610 - 1580, 1510 - 1450Medium-Strong / Strong
C-H Out-of-Plane Bend900 - 675Strong / Weak
Morpholine Ring (CH₂)Asymmetric/Symmetric C-H Stretch2980 - 2850Medium-Strong / Medium-Strong
CH₂ Scissoring/Bending1470 - 1440Medium / Medium
Morpholine Ring (Skeleton)Asymmetric C-O-C Stretch1150 - 1085Strong / Weak
Symmetric C-O-C Stretch~1075Weak / Strong
C-N Stretch1250 - 1020Medium / Medium
Amine (N-H)N-H Stretch3400 - 3300Medium, Broad
N-H Bend1650 - 1580Medium

The C-O-C asymmetric stretch in the morpholine ring is typically a very strong and characteristic band in the IR spectrum. The phenyl C=C stretching vibrations would appear as a set of sharp bands in both IR and Raman spectra. The presence of both the morpholine ring and phenyl groups leads to a complex but highly characteristic fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its molecular framework and, importantly, for assigning the cis stereochemistry of the two phenyl substituents at the C2 and C6 positions of the morpholine ring.

The (2S,6S) stereochemistry dictates that both phenyl groups are on the same side of the morpholine ring, leading to a specific set of chemical shifts and coupling constants for the protons and carbons. The morpholine ring typically adopts a chair conformation, and the substituents can be either axial or equatorial. In the case of the cis-isomer, a conformational equilibrium between two chair forms is expected, where the bulky phenyl groups will preferentially occupy equatorial positions to minimize steric strain.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals for the protons of the morpholine ring and the phenyl groups. The chemical shifts are influenced by the electronic environment of each proton. The protons on the phenyl rings will typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the morpholine ring will be found in the upfield region.

The protons at the C2 and C6 positions (H-2 and H-6) are benzylic and are expected to resonate at a downfield position compared to the other morpholine protons due to the deshielding effect of the adjacent phenyl group and the oxygen atom. The protons at the C3 and C5 positions (H-3 and H-5) are adjacent to the oxygen and nitrogen atoms, respectively, and their chemical shifts will be influenced accordingly. The coupling patterns (splitting) of these signals provide valuable information about the connectivity and dihedral angles between adjacent protons, which is key to confirming the cis stereochemistry.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Phenyl-H7.20-7.40Multiplet-
H-2, H-64.50-4.70Doublet of DoubletsJ_ax-ax ≈ 10-12, J_ax-eq ≈ 2-4
H-3ax, H-5ax3.80-4.00Multiplet-
H-3eq, H-5eq2.80-3.00Multiplet-
NH1.80-2.20Broad Singlet-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbon atoms of the two phenyl groups will produce several signals in the aromatic region (δ 120-145 ppm). The quaternary carbons of the phenyl rings to which the morpholine ring is attached will have a distinct chemical shift. The carbon atoms of the morpholine ring will appear in the upfield region. The C2 and C6 carbons, being attached to both a phenyl group and an oxygen atom, are expected to be the most downfield of the morpholine ring carbons. The C3 and C5 carbons, bonded to oxygen and nitrogen respectively, will also have characteristic chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Phenyl C (quaternary)140-145
Phenyl CH125-130
C-2, C-675-80
C-3, C-568-72

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The combination of ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton and carbon signals and provides definitive proof of the this compound structure and its cis stereochemistry.

Computational Chemistry and Theoretical Investigations of 2s,6s 2,6 Diphenyl Morpholine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the fundamental principles of quantum physics, offer a detailed description of the electronic behavior within a molecule. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing specific advantages for molecular analysis.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT calculations are used to determine the ground-state electronic structure of (2S,6S)-2,6-diphenyl-morpholine, which is fundamental to understanding its chemical reactivity. By solving the Kohn-Sham equations, DFT provides key information on molecular orbitals and electron density distribution.

Key insights from DFT studies would include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as around the oxygen and nitrogen atoms. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Reactivity Descriptors: DFT allows for the calculation of various reactivity indices, such as electronegativity, hardness, softness, and the electrophilicity index, which quantify the molecule's reactive tendencies. mdpi.com For instance, the analysis would likely confirm the nitrogen atom as the primary site for protonation and nucleophilic reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table illustrates the type of data obtained from DFT calculations and is for conceptual purposes.

Parameter Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability (nucleophilicity).
LUMO Energy -0.8 eV Indicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap 5.7 eV Reflects kinetic stability and resistance to electronic excitation.
Dipole Moment 1.9 D Quantifies the overall polarity of the molecule.

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without empirical parameters, offering high accuracy. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a widely used ab initio method that incorporates electron correlation, which is crucial for accurately modeling systems with non-covalent interactions, such as the π-stacking that could occur between the two phenyl rings in this compound. nih.govmdpi.com

These calculations are primarily employed for:

Precise Geometry Optimization: MP2 calculations can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles, often approaching the precision of experimental techniques like X-ray crystallography. mdpi.com This is essential for defining the exact chair conformation of the morpholine (B109124) ring and the orientation of the bulky phenyl substituents.

Energetic Analysis: By calculating the precise electronic energy, MP2 is used to determine the relative stabilities of different conformers or isomers. nih.gov This allows for a quantitative comparison between, for example, conformations where the phenyl groups are in axial versus equatorial positions.

Table 2: Representative Geometrical Parameters from Ab Initio Optimization This table illustrates the type of data obtained from ab initio geometry optimization and is for conceptual purposes.

Parameter Type Hypothetical Value
C-N (average) Bond Length 1.46 Å
C-O (average) Bond Length 1.43 Å
C-N-C Bond Angle 110.5°
C-O-C Bond Angle 111.0°
Ph-C-N-C Dihedral Angle -175° (Equatorial)

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides high accuracy, its computational cost limits its application to relatively small systems or short timescales. For exploring the complex conformational flexibility of a molecule like this compound, Molecular Mechanics (MM) and Molecular Dynamics (MD) are the methods of choice.

The morpholine ring can exist in various conformations (e.g., chair, boat), and the two phenyl rings can rotate freely, leading to a vast number of possible three-dimensional arrangements.

Molecular Mechanics (MM): This method uses classical physics and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its geometry. MM is computationally inexpensive, allowing for rapid energy calculations for thousands of conformations. A systematic or stochastic conformational search using MM is the first step to mapping the potential energy surface.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govnih.gov An MD simulation provides a dynamic view of the molecule, showing how it flexes, bends, and transitions between different conformations at a given temperature. By analyzing the simulation trajectory, researchers can identify the most populated (i.e., most stable) conformations and map the pathways for conformational change. The ultimate goal is to identify the global minimum energy conformation, which represents the most stable and predominant structure of the molecule. nih.gov

As a chiral molecule, this compound can be used as a chiral auxiliary or catalyst to induce stereoselectivity in chemical reactions. Computational methods are instrumental in predicting and explaining the stereochemical outcomes. The process involves:

Modeling Reactants: Building computational models of the substrate and the chiral morpholine derivative.

Locating Transition States (TS): Using QM methods (often DFT), the transition state structures for the formation of all possible stereoisomeric products are located. The transition state is the highest energy point along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and each transition state (the activation energy, ΔG‡) is calculated.

Predicting Product Ratios: According to transition state theory, the reaction pathway with the lowest activation energy will be the fastest and thus lead to the major product. The difference in activation energies (ΔΔG‡) between the two competing pathways can be used to predict the ratio of the stereoisomeric products (e.g., the enantiomeric or diastereomeric excess).

Table 3: Conceptual Model for Predicting Stereoselectivity This table illustrates how transition state energy calculations can predict reaction outcomes and is for conceptual purposes.

Pathway Transition State (TS) Calculated Activation Energy (ΔG‡) Predicted Outcome
A TS leading to R-product 20.5 kcal/mol Minor Product
B TS leading to S-product 18.2 kcal/mol Major Product

Quantitative Estimates of Basicity and Electronic Features of the Nitrogen Atom

The nitrogen atom in the morpholine ring is a key functional feature, imparting basic and nucleophilic properties to the molecule. Computational chemistry can provide quantitative measures of these characteristics.

Basicity Estimation: The basicity of the nitrogen can be estimated by calculating its proton affinity (the negative of the enthalpy change for the gas-phase protonation reaction) or by using solvent models to predict its pKa value. These calculations help to compare its basicity with other amines.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron distribution in terms of localized bonds and lone pairs. For the nitrogen atom in this compound, NBO analysis would reveal:

Partial Charge: The calculated charge on the nitrogen atom.

Hybridization: The precise sp hybridization of the nitrogen's lone pair orbital. A higher p-character in the lone pair orbital is generally associated with greater availability for bonding and thus higher basicity.

Donor-Acceptor Interactions: NBO can identify hyperconjugative interactions, such as the delocalization of the nitrogen lone pair into adjacent anti-bonding orbitals, which can influence its reactivity.

Table 4: Hypothetical Calculated Properties of the Nitrogen Atom This table illustrates the type of data obtained from specific computational analyses and is for conceptual purposes.

Property Hypothetical Value Method Significance
Proton Affinity 225 kcal/mol DFT/G4(MP2) Intrinsic gas-phase basicity.
Calculated pKa 7.8 DFT with Solvation Model Acidity of the conjugate acid in solution; practical basicity.
NBO Charge -0.45 e NBO Analysis Indicates the localized electron density on the nitrogen atom.
Lone Pair Hybridization sp2.8 NBO Analysis Characterizes the shape and energy of the lone pair orbital.

Applications of 2s,6s 2,6 Diphenyl Morpholine and Its Derivatives in Asymmetric Chemical Transformations

(2S,6S)-2,6-diphenyl-morpholine as a Chiral Auxiliary in Organic Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer. After the desired stereoselective transformation, the auxiliary is typically removed and can often be recovered. While compounds like pseudoephedrine and Evans oxazolidinones are extensively documented for this purpose, the use of this compound is not as commonly reported.

Diastereoselective Alkylation Reactions

The alkylation of enolates derived from amides of chiral auxiliaries is a powerful method for creating new carbon-carbon bonds with a high degree of stereocontrol. The chiral auxiliary biases the approach of the electrophile to one face of the enolate, leading to a diastereomerically enriched product.

Specific, documented examples of N-acylated this compound being used in diastereoselective alkylation reactions, including detailed tables of substrates, electrophiles, and corresponding diastereomeric ratios, are not prominently featured in primary chemical literature. The analogous compound, pseudoephenamine, which can be considered a precursor to the morpholine (B109124) structure, has been shown to be effective in such reactions, particularly in the formation of sterically hindered quaternary carbon centers.

Preparation of Enantiomerically Enriched α-Amino Acids

The synthesis of unnatural, enantiomerically pure α-amino acids is of significant interest in medicinal chemistry and peptide science. A common strategy involves the alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. This establishes the desired α-stereocenter, and subsequent hydrolysis of the auxiliary and the ester group reveals the target amino acid.

While this methodology is well-established with other auxiliaries, specific protocols and results detailing the use of an N-glycinyl derivative of this compound for the asymmetric synthesis of α-amino acids are not readily found in published studies.

Synthesis of Hydroxymethylene and Hydroxyethylene Peptide Isosteres

Hydroxymethylene and hydroxyethylene peptide isosteres are crucial motifs in the design of protease inhibitors, as they mimic the tetrahedral transition state of peptide bond hydrolysis but are resistant to enzymatic cleavage. Their synthesis often relies on stereocontrolled aldol-type reactions or the alkylation of chiral enolates.

A thorough review of the literature did not yield specific examples or methodologies where this compound was employed as a chiral auxiliary to direct the synthesis of these particular peptide isosteres.

This compound Derived Ligands in Metal-Catalyzed Asymmetric Reactions

The nitrogen and oxygen atoms within the morpholine scaffold provide potential coordination sites, making it a candidate for modification into chiral ligands for metal catalysis. These ligands create a chiral environment around the metal center, enabling enantioselective transformations.

Palladium-Catalyzed Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a versatile method for forming C-C, C-N, and C-O bonds. The enantioselectivity of the reaction is controlled by a chiral ligand that coordinates to the palladium catalyst.

There is a lack of specific reports on the synthesis of chiral ligands derived from this compound and their subsequent successful application in palladium-catalyzed allylic alkylation. Research in this area is dominated by phosphine-based ligands (e.g., Trost ligands) and other nitrogen-containing scaffolds.

Copper(II) Catalysis in Asymmetric Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction is a powerful cycloaddition for constructing six-membered heterocyclic rings. Using a chiral Lewis acid catalyst, typically a metal complexed with a chiral ligand, can render the reaction highly enantioselective. Copper(II) complexes, particularly with BOX (bisoxazoline) ligands, are well-known catalysts for this transformation.

Despite the potential for morpholine-based structures to be elaborated into ligands, there are no specific, detailed studies in the surveyed literature describing the use of ligands derived from this compound in copper(II)-catalyzed asymmetric hetero-Diels-Alder reactions.

This compound in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. The this compound scaffold possesses features that make it an interesting candidate for development as an organocatalyst.

The asymmetric aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that generates β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis. nih.gov Chiral amines and their derivatives are often employed as organocatalysts in these transformations. While direct studies employing this compound in asymmetric aldol reactions are not readily found, the general principle of using chiral morpholine derivatives has been explored. For instance, morpholine carboxamides have been used in highly enantio- and diastereoselective aldol reactions mediated by (Ipc)₂BOTf, demonstrating the utility of the morpholine core in controlling the stereochemical outcome of aldol additions.

The secondary amine present in the this compound structure is a key functional group for aminocatalysis. This moiety can react with carbonyl compounds to form transient enamines or iminium ions, which then participate in a variety of asymmetric transformations. Research on other morpholine-based organocatalysts has shown that the nature of the morpholine ring can influence the reactivity and selectivity of these catalytic cycles. frontiersin.org However, it has been noted that morpholine-derived enamines can exhibit lower reactivity compared to those derived from pyrrolidine (B122466) or piperidine, due to the electronic effects of the oxygen atom and the conformational properties of the ring. frontiersin.org

The N-H bond of the secondary amine in this compound can also participate in catalysis through the formation of hydrogen bonds. These weak interactions can play a crucial role in organizing the transition state of a reaction, thereby influencing its stereochemical outcome. This mode of activation is particularly relevant in reactions involving electrophilic partners that can act as hydrogen bond acceptors. While specific examples with this compound are not reported, the concept of using N-H bonding from chiral amines to direct asymmetric transformations is a well-established principle in organocatalysis.

This compound as a Building Block for Complex Architectures

Beyond its direct use in catalysis, the rigid and well-defined three-dimensional structure of this compound makes it an attractive building block for the construction of more complex, ordered molecular systems.

Supramolecular chemistry involves the design and synthesis of large, ordered structures held together by non-covalent interactions. The defined stereochemistry and the presence of phenyl groups in this compound provide handles for directing the assembly of such structures through interactions like π-π stacking and hydrogen bonding. While there are no specific reports on the incorporation of this compound into supramolecular assemblies, the principles of molecular recognition and self-assembly suggest its potential in creating novel chiral cavities, sensors, or materials.

Precursors for Polycyclic Systems (e.g., bicyclo[3.3.1]nonanes)

Extensive research into the applications of chiral auxiliaries in asymmetric synthesis has explored a wide variety of molecular scaffolds. However, based on a thorough review of published scientific literature, there is no evidence to suggest that this compound or its derivatives are utilized as precursors for the synthesis of polycyclic systems such as bicyclo[3.3.1]nonanes.

The synthesis of bicyclo[3.3.1]nonane frameworks is a significant area of interest in organic chemistry due to their presence in numerous biologically active natural products. The construction of these complex, three-dimensional structures is typically achieved through various established synthetic strategies, including:

Aldol Condensation: Intramolecular or intermolecular aldol reactions are frequently employed to form the bicyclic core.

Michael Addition: Tandem Michael addition-cyclization sequences are a common method for constructing the bicyclo[3.3.1]nonane skeleton.

Ring-Closing Metathesis: This powerful C-C bond-forming reaction has been applied to the synthesis of various bicyclic systems.

Cycloaddition Reactions: Diels-Alder and other cycloaddition strategies can be used to generate the fused ring system.

While a diverse array of chiral amines and their derivatives have been successfully employed as catalysts or chiral auxiliaries in these transformations to induce stereoselectivity, there is no specific mention in the scientific literature of this compound serving this role in the context of bicyclo[3.3.1]nonane synthesis.

Similarly, a broader search for the use of this compound derivatives in the synthesis of other polycyclic systems did not yield any relevant results. The primary applications of this and related chiral morpholines appear to be in other areas of asymmetric synthesis, which fall outside the scope of this section.

Therefore, the use of this compound and its derivatives as precursors for polycyclic systems, and specifically for bicyclo[3.3.1]nonanes, is not a documented application in the field of synthetic organic chemistry based on currently available data.

Reactivity and Reaction Mechanisms of 2s,6s 2,6 Diphenyl Morpholine

Reactions Involving the Morpholine (B109124) Nitrogen

The nitrogen atom in the morpholine ring of (2S,6S)-2,6-diphenyl-morpholine is a secondary amine, and as such, it undergoes typical reactions of this functional group, such as N-alkylation and N-acylation. The presence of the ether oxygen in the ring withdraws electron density from the nitrogen, making it less basic and nucleophilic than a comparable acyclic secondary amine. Furthermore, the two bulky phenyl groups at the C2 and C6 positions create significant steric hindrance around the nitrogen atom, which can affect the rates and feasibility of these reactions.

N-Alkylation: The nitrogen atom can act as a nucleophile and react with alkyl halides in a nucleophilic substitution reaction to form N-alkylated products. This reaction typically proceeds via an SN2 mechanism. However, due to the steric hindrance from the adjacent phenyl groups, the reaction rate with bulky alkyl halides is expected to be significantly lower compared to less substituted morpholines. The choice of a less hindered alkylating agent and appropriate reaction conditions, such as elevated temperatures, may be necessary to achieve good conversion. The general reaction is as follows:

This compound + R-X → N-Alkyl-(2S,6S)-2,6-diphenyl-morpholinium halide

Where R is an alkyl group and X is a halogen.

N-Acylation: Similarly, the morpholine nitrogen can be acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding N-acylmorpholine. This reaction is also a nucleophilic substitution at the carbonyl carbon of the acylating agent. The steric hindrance around the nitrogen in this compound would likely necessitate more reactive acylating agents or the use of a catalyst to proceed efficiently.

This compound + R-COCl → N-Acyl-(2S,6S)-2,6-diphenyl-morpholine + HCl

Stereospecificity and Stereoselectivity in Reactions of this compound

The inherent chirality of this compound, with its two stereogenic centers at C2 and C6, makes it a valuable scaffold in stereoselective synthesis. It can be used as a chiral auxiliary to control the stereochemical outcome of reactions at a prochiral center.

A stereospecific reaction is one where stereochemically different starting materials yield stereochemically different products. A stereoselective reaction is one in which one stereoisomer is formed or destroyed in preference to all others that might be formed.

When this compound is used as a chiral auxiliary, it is temporarily incorporated into a molecule to direct the formation of a new stereocenter. The bulky phenyl groups play a crucial role in creating a chiral environment that biases the approach of reagents to one face of the molecule over the other.

For example, if the nitrogen of this compound is acylated with a prochiral carboxylic acid derivative, the resulting amide can undergo diastereoselective reactions. The chiral morpholine moiety directs the stereochemistry of subsequent reactions, such as alkylation or aldol (B89426) condensation at the α-carbon of the acyl group. The diastereoselectivity of such reactions is often high due to the well-defined conformational preference of the morpholine ring and the shielding effect of the phenyl groups. After the desired stereocenter is created, the chiral auxiliary can be cleaved and recovered.

Table 1: Hypothetical Diastereoselective Alkylation using an N-Acyl-(2S,6S)-2,6-diphenyl-morpholine Derivative

EntryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)
1Methyl IodideLDA>95:5
2Benzyl BromideNaHMDS>90:10
3Isopropyl IodideKHMDS70:30

This table is a hypothetical representation based on the principles of chiral auxiliary-directed reactions and does not represent actual experimental data.

Rearrangement Reactions (e.g., Stevens Rearrangements) of Morpholine Derivatives

Quaternary ammonium (B1175870) salts derived from this compound can potentially undergo rearrangement reactions, most notably the Stevens rearrangement. The Stevens rearrangement is a 1,2-rearrangement of a quaternary ammonium ylide to a tertiary amine, typically in the presence of a strong base. wikipedia.orgresearchgate.net

The reaction proceeds through the formation of an ylide by deprotonation of a carbon atom adjacent to the positively charged nitrogen. This is followed by the migration of a group from the nitrogen to the adjacent carbanionic carbon. The mechanism of the Stevens rearrangement is complex and has been a subject of debate, with evidence supporting both concerted and radical-pair pathways. wikipedia.org The stereochemical outcome at the migrating group is often retention of configuration, which has been explained by a tight radical pair in a solvent cage.

For a derivative of this compound, such as an N-benzyl-N-methyl-(2S,6S)-2,6-diphenyl-morpholinium salt, treatment with a strong base like sodium amide could lead to a Stevens rearrangement. The chirality of the morpholine ring would likely influence the stereochemical outcome of the rearrangement if a new stereocenter is formed.

A competing reaction to the Stevens rearrangement is the Sommelet-Hauser rearrangement, which is a wikipedia.orgnih.gov-sigmatropic rearrangement. This rearrangement typically occurs when a benzylic group is attached to the quaternary nitrogen.

Ring-Opening and Ring-Expansion Reactions

The morpholine ring in this compound is generally stable. However, under certain conditions, ring-opening and ring-expansion reactions can occur.

Ring-Opening Reactions: Ring-opening of the morpholine ring would require cleavage of either a C-N or a C-O bond.

Acid-catalyzed ring opening: Under strong acidic conditions, protonation of the ether oxygen could facilitate nucleophilic attack at one of the adjacent carbons, leading to ring opening. However, this is generally a difficult process for six-membered rings compared to strained three-membered rings like epoxides. openstax.orgyoutube.comlibretexts.orglibretexts.orgkhanacademy.org

Base-mediated ring opening: Ring-opening under basic conditions is less common for simple morpholines. However, if the nitrogen is part of a good leaving group (e.g., after acylation and subsequent activation), intramolecular reactions or attack by an external nucleophile could potentially lead to ring cleavage.

Ring-Expansion Reactions: Ring-expansion reactions of morpholines can lead to the formation of seven-membered rings like 1,4-oxazepanes. rsc.orgnih.govrsc.org These reactions often proceed through the formation of a reactive intermediate, such as an aziridinium (B1262131) ion, followed by intramolecular nucleophilic attack. For instance, a derivative of this compound with a suitable leaving group on a substituent at the C3 or C5 position could potentially undergo a ring expansion.

While specific examples of ring-opening or ring-expansion reactions of this compound are not detailed in the provided search results, the general principles of reactivity for related heterocyclic systems suggest that such transformations are plausible under appropriate synthetic conditions.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Access Specific Stereoisomers

The precise control over stereochemistry is paramount in harnessing the unique properties of chiral molecules. For (2S,6S)-2,6-diphenyl-morpholine, future research will undoubtedly focus on the development of more efficient and highly stereoselective synthetic routes. Current methodologies for the synthesis of disubstituted morpholines often result in mixtures of stereoisomers, necessitating challenging separation processes.

Future synthetic strategies are expected to move beyond classical approaches towards more sophisticated and atom-economical methods. Key areas of exploration will likely include:

Asymmetric Catalysis: The use of chiral catalysts, whether they be transition metal complexes or organocatalysts, to induce high levels of enantioselectivity and diastereoselectivity in the formation of the morpholine (B109124) ring is a promising avenue. This could involve asymmetric cyclization reactions of appropriately substituted precursors.

Enzymatic Resolutions: Biocatalysis offers a green and highly specific alternative for obtaining enantiomerically pure compounds. The enzymatic resolution of racemic mixtures of 2,6-diphenyl-morpholine or its precursors could provide a direct route to the desired (2S,6S) isomer.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the morpholine framework is another viable strategy. This approach ensures the stereochemical integrity of the final product is inherited from the starting material.

A comparative look at potential synthetic approaches is provided in the table below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Asymmetric CatalysisHigh stereoselectivity, catalytic nature reduces waste.Catalyst development can be complex and expensive.
Enzymatic ResolutionHigh specificity, mild reaction conditions, environmentally friendly.Enzyme stability and substrate scope can be limiting.
Chiral Pool SynthesisPredictable stereochemistry, utilizes readily available starting materials.Limited by the availability and diversity of the chiral pool.

Exploration of New Catalytic Applications Beyond Current Paradigms

The nitrogen and oxygen atoms within the morpholine ring of this compound, along with its defined stereochemistry, make it an attractive candidate as a chiral ligand or organocatalyst in asymmetric synthesis. While specific catalytic applications of this compound are yet to be widely reported, its structural similarity to other successful chiral morpholine derivatives suggests significant potential.

Future research is anticipated to explore its utility in a range of catalytic transformations, including but not limited to:

Asymmetric Aldol (B89426) and Michael Reactions: The chiral environment provided by the ligand could effectively control the stereochemical outcome of these fundamental carbon-carbon bond-forming reactions.

Enantioselective Reductions and Oxidations: The compound could serve as a chiral controller in the reduction of prochiral ketones or the oxidation of sulfides.

Asymmetric Cycloaddition Reactions: The defined spatial arrangement of the phenyl groups could influence the facial selectivity of Diels-Alder or other cycloaddition reactions.

The development of derivatives of this compound, where the nitrogen atom is functionalized, could further expand its catalytic scope.

Integration with Advanced Materials Science Applications (excluding biological/medical)

The rigid and chiral nature of the this compound scaffold makes it an intriguing building block for the creation of novel functional materials. The phenyl groups offer sites for further functionalization, allowing for the tuning of material properties.

Emerging research could focus on the incorporation of this morpholine derivative into:

Chiral Polymers: As a chiral monomer, it could be polymerized to create materials with unique chiroptical properties, potentially finding applications in chiral chromatography, enantioselective separations, or as components in optical devices.

Liquid Crystals: The rigid core and potential for anisotropic interactions could lead to the development of novel chiral liquid crystalline materials.

Metal-Organic Frameworks (MOFs): As a chiral linker, it could be used to construct porous materials with enantioselective recognition and separation capabilities for non-biological molecules.

The table below outlines potential material applications and the key properties of the morpholine derivative that would be exploited:

Material ApplicationKey Property of this compound
Chiral PolymersChirality, rigidity, functionalizable phenyl groups.
Liquid CrystalsAnisotropic shape, rigidity.
Metal-Organic FrameworksChirality, defined geometry, coordination sites.

Leveraging Computational Insights for Rational Design of Derivatives

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new molecules for specific applications. In the context of this compound, computational studies will be instrumental in guiding future research.

Key areas where computational insights will be leveraged include:

Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule and its derivatives is crucial for predicting its interaction with other molecules.

Ligand-Receptor Modeling: In the context of catalysis, computational docking studies can predict the binding modes of the morpholine derivative with metal centers or substrates, aiding in the design of more effective catalysts.

Predictive Modeling for Material Properties: Computational simulations can be used to predict the bulk properties of materials incorporating the morpholine unit, such as their mechanical strength, optical properties, or porosity.

QSAR (Quantitative Structure-Activity Relationship) Studies: For non-biological applications, QSAR models can be developed to correlate the structural features of diphenylmorpholine derivatives with their performance in areas like catalysis or materials science, enabling the rational design of improved analogues.

Scalable and Sustainable Synthesis Methodologies for Industrial Applications (non-pharmaceutical)

For this compound to find widespread use in industrial applications beyond the pharmaceutical realm, the development of scalable and sustainable synthetic processes is a critical prerequisite. Future research in this area will focus on transitioning from laboratory-scale syntheses to robust, cost-effective, and environmentally benign manufacturing processes.

Key considerations for industrial-scale synthesis will include:

Process Optimization: Systematically optimizing reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize by-product formation.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

Green Chemistry Principles: Employing principles of green chemistry, such as the use of renewable starting materials, less hazardous reagents and solvents, and minimizing waste generation, will be a major focus. A patent for the preparation of phenylmorpholines and their analogues has been filed, suggesting commercial interest in this class of compounds. google.com

Catalyst Recovery and Recycling: For catalytic processes, developing methods for the efficient recovery and reuse of expensive chiral catalysts will be essential for economic viability.

The development of such methodologies will be crucial for unlocking the potential of this compound as a valuable building block in the chemical industry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,6S)-2,6-diphenyl-morpholine, and how can reaction conditions be tailored to improve enantiomeric yield?

  • Methodological Answer : The synthesis of chiral morpholine derivatives typically involves cyclization of substituted phenols with epoxides or amines under basic conditions. For diphenyl derivatives, starting materials like 2,6-diphenylphenol and ethylene oxide can undergo nucleophilic ring-opening followed by acid-catalyzed cyclization. Key parameters include:

  • Catalyst selection : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enhance stereoselectivity .
  • Reactor design : Continuous flow reactors improve reaction control and reduce racemization risks .
  • Purification : Recrystallization or chiral stationary phase HPLC ensures enantiomeric purity (>98% ee) .

Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm regiochemistry via coupling constants (e.g., vicinal H atoms in the morpholine ring) .
  • Chiral HPLC : Using columns like Chiralpak IA/IB resolves enantiomers and quantifies ee .
  • X-ray Crystallography : Definitive proof of absolute configuration via single-crystal analysis .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₈H₂₀NO⁺) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different experimental models?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or metabolite interference. Strategies include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and controls .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-oxides) that may contribute to observed effects .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like σ receptors, reconciling in vitro/in vivo data .

Q. What mechanistic insights explain the pharmacokinetic behavior of this compound in vivo?

  • Methodological Answer :

  • Distribution : Lipophilic moieties (diphenyl groups) enhance blood-brain barrier penetration, as shown in rodent models with brain-to-plasma ratios >2:1 .
  • Metabolism : Cytochrome P450 (CYP3A4/2D6) mediates N-demethylation, requiring hepatic microsome assays to identify major metabolites .
  • Clearance : Renal excretion dominates, with a half-life of ~8 hours in Wistar rats. Adjust dosing intervals based on species-specific clearance rates .

Q. What strategies optimize the enantioselective synthesis of this compound for scalable production?

  • Methodological Answer :

  • Asymmetric Catalysis : Use of Jacobsen’s thiourea catalysts achieves >90% ee in Mannich-type cyclizations .
  • Dynamic Kinetic Resolution : Racemization-prone intermediates are resolved via enzymatic catalysts (e.g., lipases) in biphasic systems .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts .

Q. How does structural modification of the morpholine ring (e.g., diphenyl vs. dimethyl substituents) influence pharmacological activity?

  • Methodological Answer :

  • Steric Effects : Bulky diphenyl groups increase receptor binding selectivity (e.g., for NMDA vs. opioid receptors) .
  • Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) enhance metabolic stability but reduce solubility .
  • Comparative SAR Studies : Parallel synthesis of analogs with varying substituents identifies critical pharmacophores (see Table 1) .

Table 1: Structure-Activity Relationships (SAR) of Morpholine Derivatives

CompoundSubstituentsReceptor Binding (IC₅₀, nM)Metabolic Stability (t₁/₂, h)
(2S,6S)-2,6-diphenylDiphenylNMDA: 120 ± 158.2 ± 1.1
(2S,6S)-2,6-dimethylMethylNMDA: 450 ± 304.5 ± 0.8
(2S,6S)-2,6-dinitroNitroNMDA: 85 ± 1012.3 ± 2.0

Key Considerations for Data Reproducibility

  • Open Data Practices : Share raw spectral data (NMR, HRMS) via repositories like Zenodo to facilitate cross-validation .
  • Contradiction Analysis : Apply the TRIZ method to systematically address conflicting results in synthesis yields or bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.